NMR Chemical Shift Resolution: C-4 vs C-2
In high-resolution ¹H-decoupled ¹³C-NMR spectra, [4-¹³C]butyrate (the labeled species in Sodium butyrate-4-¹³C) exhibits a chemical shift of 15.95 ppm, whereas [2-¹³C]butyrate resonates at 42.33 ppm—a positional separation of 26.38 ppm [1]. This large shift difference enables unambiguous assignment of the terminal methyl carbon signal without interference from the C-2 resonance, which is critical when tracking the metabolic fate of the butyrate C-4 position in pathways such as reductive carboxylation of propionate or lysine fermentation, where [4-¹³C]butyrate serves as a definitive product marker [2].
| Evidence Dimension | ¹³C NMR chemical shift (ppm) |
|---|---|
| Target Compound Data | 15.95 ppm ([4-¹³C]butyrate, C-4 position) |
| Comparator Or Baseline | 42.33 ppm ([2-¹³C]butyrate, C-2 position); 25.99 ppm ([2-¹³C]acetate) as additional reference |
| Quantified Difference | Δ = 26.38 ppm between C-4 and C-2 butyrate resonances |
| Conditions | High-resolution ¹H-decoupled ¹³C-NMR spectroscopy; microbial fermentation products from L-[6-¹³C]lysine |
Why This Matters
For labs performing NMR-based metabolic flux analysis, the wide chemical shift separation permits unambiguous assignment of the terminal carbon signal with no peak overlap risk—a prerequisite for accurate isotopomer distribution quantification, particularly in complex fermentation matrices containing multiple labeled SCFAs.
- [1] Nature Communications 6, Article number: 10062 (2015). Figure 3: ¹H-decoupled ¹³C-NMR spectra; butyrate C-2 (42.33 ppm) vs C-4 (15.95 ppm). View Source
- [2] Stams AJM et al. (1990). Propionate metabolism in a methanogenic enrichment culture: direct reductive carboxylation of propionate to [4-¹³C]butyrate. FEMS Microbiology Letters. View Source
